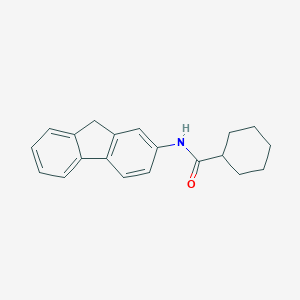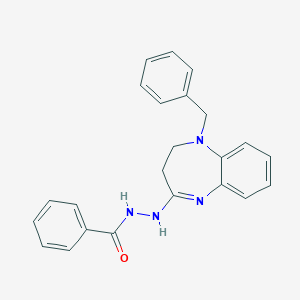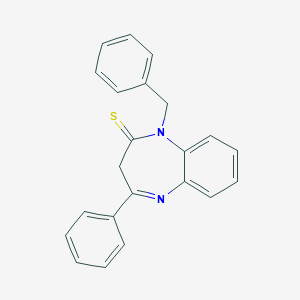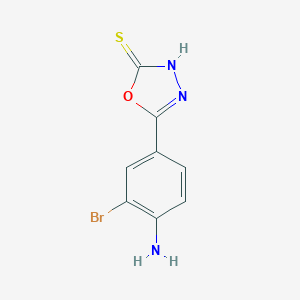
N-(9H-fluoren-2-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9H-fluoren-2-yl)cyclohexanecarboxamide, commonly known as FHC, is a synthetic compound that belongs to the class of amides. FHC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
作用机制
The mechanism of action of FHC is not yet fully understood. However, it has been proposed that FHC exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. FHC has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. FHC has also been found to inhibit the activity of PDE4, an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
FHC has been found to exhibit various biochemical and physiological effects. FHC has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. FHC has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, FHC has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
FHC has several advantages as a research tool. FHC is a synthetic compound that can be easily synthesized in the laboratory with high purity and yield. FHC is also stable under various conditions, making it suitable for long-term storage and transportation. However, FHC has some limitations as a research tool. FHC is a relatively new compound, and its pharmacological properties are not yet fully understood. Additionally, FHC has not been extensively studied in vivo, and its toxicity and safety profile are not yet known.
未来方向
There are several future directions for the research on FHC. One possible direction is to investigate the potential of FHC as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Another direction is to study the structure-activity relationship (SAR) of FHC and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for FHC and its analogs can lead to the discovery of novel compounds with improved pharmacological properties. Finally, the investigation of the mode of action of FHC and its analogs can provide insights into the molecular mechanisms underlying their pharmacological effects.
Conclusion:
In conclusion, FHC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, pharmacology, and materials science. FHC has been found to exhibit various pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects. FHC has also been shown to modulate the activity of various enzymes and receptors in the body. However, further research is needed to fully understand the pharmacological properties and mode of action of FHC.
合成方法
The synthesis of FHC involves the reaction of 9H-fluorene with cyclohexanecarboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FHC as a white crystalline solid with a purity of more than 98%.
科学研究应用
FHC has been extensively studied for its potential applications in medicinal chemistry and pharmacology. FHC has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. FHC has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
属性
分子式 |
C20H21NO |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-(9H-fluoren-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H21NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h4-5,8-11,13-14H,1-3,6-7,12H2,(H,21,22) |
InChI 键 |
DBEWKNGMGACCPD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
规范 SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)







![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)